X-Ray Crystallography: Monoclinic vs. Orthorhombic Crystal Systems Determine Processability and Stability
X-ray powder diffraction analysis reveals fundamental solid-state differences between Iminodibenzyl and its unsaturated analog, Iminostilbene. These differences dictate handling, milling, and formulation properties [1]. Iminodibenzyl adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.60 Å, b = 11.27 Å, c = 20.05 Å, and β = 126.5°, whereas Iminostilbene is orthorhombic (space group Pnma) with a = 8.22 Å, b = 20.40 Å, and c = 6.03 Å [1]. These distinct crystal habits lead to different mechanical properties and dissolution profiles, making them non-interchangeable in solid formulations.
| Evidence Dimension | Crystal System and Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, Space Group P2₁/c; a=11.60 Å, b=11.27 Å, c=20.05 Å, β=126.5° |
| Comparator Or Baseline | Iminostilbene: Orthorhombic, Space Group Pnma; a=8.22 Å, b=20.40 Å, c=6.03 Å |
| Quantified Difference | Different crystal systems; Unit cell volumes differ by >2.5-fold (approx. 2250 ų for Iminodibenzyl vs. 1011 ų for Iminostilbene, calculated from parameters). |
| Conditions | X-ray powder diffraction at room temperature (JCPDS 34-1996 for Iminodibenzyl, 34-1995 for Iminostilbene) |
Why This Matters
Procurement of the correct crystalline form is essential for reproducible downstream processing in pharmaceutical manufacturing; the monoclinic form of Iminodibenzyl offers distinct solid-state handling properties compared to the orthorhombic Iminostilbene.
- [1] Reboul, J. P. et al. X-ray powder diffraction data for Iminostilbene and Iminodibenzyl. CORE, 1980. https://core.ac.uk/works/204901293 (accessed 2026-04-21). View Source
